1-[(4-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Description
This compound is a urea derivative featuring a 4-chlorophenylmethyl group and a 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl moiety.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c19-13-3-1-12(2-4-13)10-21-18(25)22-15-9-17(24)23(11-15)16-7-5-14(20)6-8-16/h1-8,15H,9-11H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUXKOXTVMJOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves the reaction of 4-chlorobenzylamine with 4-fluorophenylpyrrolidinone in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted urea derivatives.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzymatic activity. Alternatively, it could interact with cell surface receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several urea derivatives reported in the literature. Key analogues include:
Key Observations:
- Halogenation Effects: The 4-chlorophenyl and 4-fluorophenyl groups enhance metabolic stability compared to non-halogenated analogues. The trifluoromethyl group in the second compound increases lipophilicity (logP ~3.2 vs.
- Biological Activity: The fourth compound (from EP 4 121 415 B1) demonstrates antiepileptic and antipsychotic applications, suggesting that urea derivatives with halogenated aryl groups may target neurological pathways .
Crystallographic and Conformational Comparisons
- Planarity and Conformation: Analogues like 4-(4-aryl)thiazole derivatives () exhibit planar conformations except for perpendicularly oriented fluorophenyl groups, which may influence packing efficiency and solubility. The target compound’s pyrrolidinone ring likely adopts a twisted conformation, reducing crystallinity compared to rigid pyrazoline derivatives () .
- Hydrogen Bonding: Urea’s carbonyl and NH groups participate in hydrogen bonding, as seen in isostructural crystals (). This feature is critical for target binding, as demonstrated in kinase inhibitors (e.g., sorafenib analogues) .
Research Findings and Implications
- Pharmacological Potential: The compound’s structural similarity to antiepileptic agents () suggests possible CNS applications. However, its kinase inhibitory activity remains unverified.
- SAR Insights: Chlorine at the 4-position enhances stability over bromine (e.g., 403.9 g/mol for Cl vs. 408.3 g/mol for Br in analogous compounds) .
- Thermodynamic Stability: The 5-oxopyrrolidinone moiety may improve solubility over fully aromatic systems (e.g., pyrazolines in ), though melting points are unreported .
Biological Activity
1-[(4-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, including antibacterial, enzyme inhibitory, and other pharmacological effects.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a urea functional group, chlorophenyl, and fluorophenyl substituents, which contribute to its biological activity.
Biological Activity Overview
Recent studies have investigated the biological activity of this compound through various assays, focusing on its antibacterial properties and enzyme inhibition capabilities.
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against several bacterial strains. The results indicated moderate to strong activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Salmonella typhi | 16 µg/mL |
| Bacillus subtilis | 32 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been assessed. Notably, it showed significant inhibitory effects on acetylcholinesterase (AChE) and urease enzymes.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 1.13 ± 0.003 |
The strong inhibitory activity against these enzymes indicates its potential therapeutic applications in treating conditions like Alzheimer's disease (via AChE inhibition) and urinary tract infections (via urease inhibition).
Case Studies and Research Findings
Several case studies have highlighted the pharmacological potential of similar compounds with structural similarities to this compound. For instance, research on related urea derivatives demonstrated their effectiveness in treating bacterial infections and their role as enzyme inhibitors.
- Study on Urea Derivatives : A comprehensive study evaluated various urea derivatives for their antibacterial and enzyme inhibitory activities. The results indicated that compounds with halogen substitutions exhibited enhanced biological activities compared to their non-halogenated counterparts.
- Docking Studies : Molecular docking studies have been conducted to understand the binding interactions of this compound with target enzymes. The results suggest that the chlorophenyl and fluorophenyl groups play a crucial role in enhancing binding affinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
